molecular formula C7H5FO3 B1214506 3-Fluoro-4-hydroxybenzoic acid CAS No. 350-29-8

3-Fluoro-4-hydroxybenzoic acid

Cat. No. B1214506
CAS RN: 350-29-8
M. Wt: 156.11 g/mol
InChI Key: IUSDEKNMCOUBEE-UHFFFAOYSA-N
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Patent
US05422037

Procedure details

Next, the 3-fluoro-4-methoxybenzoic acid (IV) was digested with HBr (20 ml) and glacial acetic acid (40 ml) overnight. Most of the acetic acid was distilled off and the remaining mixture was diluted with water. The precipitated benzoic acid was extracted in ether; the ether layer was dried, filtered and rotary evaporated to produce 11.0 g of the 3-fluoro-4-hydroxybenzoic acid (V).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11]C)[C:5]([OH:7])=[O:6].Br>C(O)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1OC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Most of the acetic acid was distilled off
ADDITION
Type
ADDITION
Details
the remaining mixture was diluted with water
EXTRACTION
Type
EXTRACTION
Details
The precipitated benzoic acid was extracted in ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
rotary evaporated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=CC1O
Measurements
Type Value Analysis
AMOUNT: MASS 11 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.